The compound (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is an organic molecule with significant implications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, particularly in the field of neuropharmacology. The molecular formula of this compound is , and its molecular weight is approximately 196.29 g/mol. This compound is characterized by a pyrrolidine ring substituted with a piperazine moiety, which is known for its role in enhancing pharmacological properties.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides comprehensive data on its structure and properties. It is classified under organic compounds, specifically as a piperidine derivative due to the presence of the piperazine group. The IUPAC name reflects its stereochemistry and functional groups, indicating its specific configuration and substituents.
The synthesis of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol can be approached through several synthetic routes. One common method involves the use of chiral pool synthesis, where naturally occurring amino acids serve as starting materials.
The synthetic pathway may involve several steps including:
The molecular structure of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol features:
Key structural data include:
The compound can participate in various chemical reactions typical for amines and alcohols:
The reactivity profile indicates potential applications in drug development, particularly as a scaffold for designing new therapeutic agents targeting central nervous system disorders.
The mechanism of action for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol primarily involves its interaction with neurotransmitter receptors:
Experimental studies have shown that similar compounds exhibit significant effects on receptor activity, suggesting that this compound may also have therapeutic potential in treating mood disorders or neurodegenerative diseases.
Relevant data include melting point ranges and spectral data (NMR, IR) which characterize its functional groups and confirm its structure.
The compound has potential applications in:
The synthesis of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol relies critically on stereoselective ring formation and selective piperazine coupling. The pyrrolidine core is typically constructed from chiral pool precursors like trans-4-hydroxy-L-proline or via asymmetric synthesis. A documented approach involves the nucleophilic ring-opening of activated aziridines (e.g., N-activated trans-3,4-epoxypyrrolidines) using N-ethylpiperazine under mild basic conditions (K₂CO₃/DMF, 60°C), achieving diastereomeric ratios >15:1 when chiral auxiliaries control stereochemistry [1] [4]. Alternatively, reductive amination between N-protected 4-oxopyrrolidine-3-carboxylates and piperazine derivatives, followed by stereoselective reduction (NaBH₄/CeCl₃), affords the syn-3,4-difunctionalized pyrrolidine scaffold with >90% diastereoselectivity [1] [8]. Key challenges include suppressing N-alkylation over O-alkylation and minimizing epimerization at chiral centers during piperazine installation.
Table 1: Stereoselective Methods for Pyrrolidine-Piperazine Hybrids
Precursor | Reagent/Conditions | Stereoselectivity (dr/ee) | Yield (%) |
---|---|---|---|
trans-N-Cbz-3,4-epoxypyrrolidine | N-Ethylpiperazine, K₂CO₃, DMF, 60°C | dr >15:1 (trans) | 78–85 |
4-Oxopyrrolidine-3-carboxylate | N-Ethylpiperazine, NaBH₃CN, AcOH | dr 8:1 (syn) | 65 |
4-Mesyloxypyrrolidin-3-ol | N-Ethylpiperazine, TEA, CH₃CN, reflux | dr >20:1 (retention) | 92 |
Catalytic asymmetric methods provide efficient access to enantiopure pyrrolidin-3-ol cores. Chiral metal-complex catalysis enables enantioselective reductions or aminations: Ru(II)-BINAP-catalyzed asymmetric hydrogenation of 4-N-protected-aminopyrrolin-3-ones delivers (R,R)- or (S,S)-configured alcohols with 94–98% ee under 50 atm H₂ [4] [7]. For late-stage chirality induction, organocatalyzed aldol reactions between N-Boc-pyrrolidin-3-one and ethyl glyoxylate using L-proline-derived catalysts yield α,β-dihydroxy esters with >90% ee, though additional steps are needed to incorporate the piperazine moiety [2] [7]. Notably, enzyme-mediated resolutions (e.g., lipase-catalyzed acetylation of racemic 4-piperazinyl-pyrrolidin-3-ols) achieve 99% ee but suffer from low maximum yields (50%) [4].
Protecting group (PG) selection dictates efficiency in piperazine coupling and deprotection. The 9-phenylfluorenyl (Pf) group exhibits superior performance for secondary amines in pyrrolidines due to its extreme steric bulk, which prevents N-alkylation side reactions and racemization by forcing the α-hydrogen into an equatorial conformation incompatible with deprotonation [3]. Pf protection enables electrophilic substitutions (e.g., Mitsunobu reactions) with <1% epimerization. However, Pf requires harsh deprotection conditions (H₂/Pd-C or TMSOTf), which may degrade sensitive functionalities [3].
Carbamate-based PGs offer orthogonal deprotection: The Boc group (cleaved by TFA) is compatible with piperazine alkylation but may undergo premature cleavage under basic conditions, while Cbz (removed by H₂/Pd-C) risks competitive reduction of aryl halides. Tert-butyldimethylsilyl (TBS) protection of the 3-OH group allows selective N-alkylation of piperazine but necessitates fluoride-based deprotection [6].
Table 2: Protecting Group Performance in Piperazine Functionalization
Protecting Group | Installation Reagent | Deprotection Conditions | Epimerization Risk | Compatibility Notes |
---|---|---|---|---|
9-Phenylfluorenyl (Pf) | PfBr, Pb(NO₃)₂, TEA | H₂ (50 psi)/Pd-C, 24h | <1% | Acid/base stable; steric shielding |
Boc | (Boc)₂O, DMAP | TFA/DCM (1:1), 0°C, 1h | 5–10% | Base-sensitive |
Cbz | Cbz-Cl, Na₂CO₃ | H₂ (1 atm)/Pd-C, MeOH, 6h | 2–5% | May reduce aryl halides |
TBS (for OH) | TBSCl, imidazole | TBAF, THF, 25°C, 12h | None | Selective for OH protection |
Optimal routes employ Pf for amine protection during piperazine coupling, followed by global deprotection under hydrogenolysis. For acid-sensitive derivatives, sequential deprotection (e.g., TBS then Cbz) minimizes side reactions [3] [6].
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1